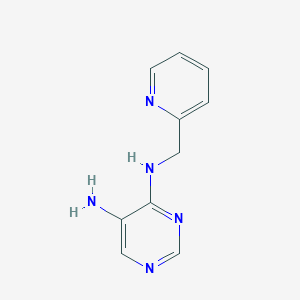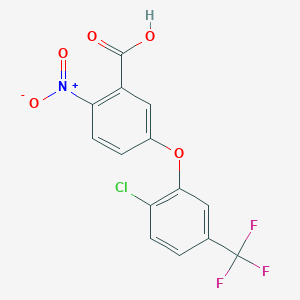
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring fused with a pyridine ring, where the pyridine ring is substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloro-4-pyridinecarboxaldehyde and 2-aminobenzyl alcohol in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
2-Chloro-4-pyridinyl-methanol: A related compound with a similar pyridine ring but different functional groups.
2-Chloro-4-hydrazinopyridine: Another related compound with a hydrazine group instead of a hydroxyl group.
Uniqueness
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both a quinoline and pyridine ring. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-14-7-9(5-6-16-14)12-8-13(18)10-3-1-2-4-11(10)17-12/h1-8H,(H,17,18) |
InChIキー |
OEGMTFRNUKJZNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



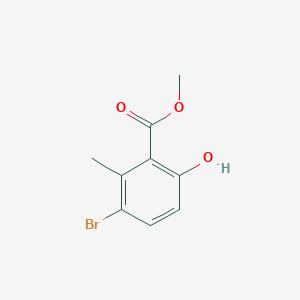

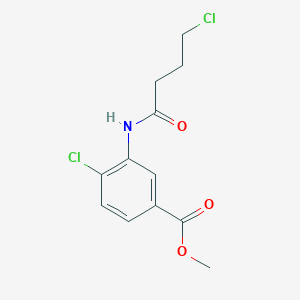
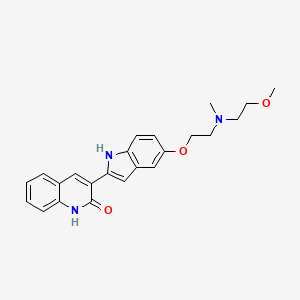
![2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B8631567.png)
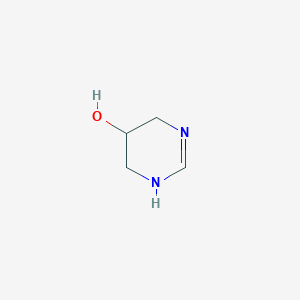


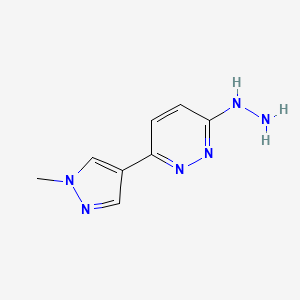
![N-cyclopropyl-6-hydroxy-2-methylbenzo[b]thiophene-3-carboxamide](/img/structure/B8631602.png)

